molecular formula C9H19NO B13258734 2,2,3,5,5-Pentamethyloxolan-3-amine

2,2,3,5,5-Pentamethyloxolan-3-amine

Cat. No.: B13258734
M. Wt: 157.25 g/mol
InChI Key: YKBGXCTYENWBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 2,2,3,5,5-Pentamethyloxolan-3-amine is a synthetic amine compound featuring an oxolane (tetrahydrofuran) ring structure. The molecule is characterized by multiple methyl substituents at the 2, 3, and 5 positions, which confer significant steric hindrance and influence its physicochemical properties. This high-purity reagent is intended for use in chemical synthesis, medicinal chemistry research, and as a building block for the development of novel compounds. Researchers can utilize this amine in various reactions, including acylation, sulfonation, and reductive amination, to create more complex molecular architectures. As with all chemicals, appropriate safety precautions should be followed. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. [Note to the user: The specific research applications, mechanism of action, and unique value of this exact compound could not be verified. It is recommended to consult specialized chemical databases, scientific literature, or the product's manufacturer for detailed and accurate information to complete this description.]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2,3,5,5-pentamethyloxolan-3-amine

InChI

InChI=1S/C9H19NO/c1-7(2)6-9(5,10)8(3,4)11-7/h6,10H2,1-5H3

InChI Key

YKBGXCTYENWBDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)(C)N)C

Origin of Product

United States

Synthetic Methodologies for 2,2,3,5,5 Pentamethyloxolan 3 Amine and Analogous Oxolane Amines

Strategies for Oxolane Ring Formation with Integrated Amine Functionality

Cyclization Reaction Pathways in Oxolane Scaffold Construction

The formation of the tetrahydrofuran (B95107) ring is frequently achieved through intramolecular cyclization reactions. These methods leverage precursors designed to undergo ring closure under specific conditions.

A prevalent strategy involves the intramolecular Sₙ2 reaction of a hydroxyl nucleophile with a tethered leaving group like a halide or sulfonate. organic-chemistry.org For the synthesis of 3-amino oxolanes, a common precursor would be a suitably substituted 1,4-diol derivative. For instance, a compound with hydroxyl groups at positions 1 and 4 and a protected amine or a precursor group (like a nitro or azide (B81097) group) at position 2 can be induced to cyclize.

Another powerful method is the oxidative cyclization of dienes. The Ru-mediated oxidative cyclization of 1,5-dienes is a practical approach to creating highly substituted tetrahydrofuran-diols. nih.gov While this directly yields hydroxyl groups, these can be chemically manipulated in subsequent steps to introduce the amine functionality. Radical cyclizations also offer a versatile route. For example, unsaturated carboxylic acids can undergo a Kolbe decarboxylation followed by an intramolecular radical cyclization to form substituted tetrahydrofurans. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Tetrahydrofuran Ring Formation
Cyclization StrategyTypical PrecursorKey FeaturesReference
Intramolecular Sₙ2 ReactionAlkanediols, HaloalcoholsReliable method involving a hydroxyl nucleophile attacking an electrophilic carbon with a leaving group. organic-chemistry.org
Palladium-Catalyzed Cyclizationγ-Hydroxy AlkenesForms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org
Radical CyclizationUnsaturated Carboxylic Acids/Alkyl HalidesVersatile method tolerant of various functional groups, often initiated by radicals generated from halides or via decarboxylation. organic-chemistry.org
Oxidative Cyclization1,5-DienesCan create multiple stereocenters in a single step using reagents like RuO₄ or OsO₄. nih.govacs.org

Precursor-Based Approaches to the Tetrahydrofuran Skeleton

One effective strategy begins with L-aspartic acid, which already contains the required nitrogen and a four-carbon backbone. Through a sequence of acylation, esterification, reduction, and cyclization, one can form a (S)-3-amino tetrahydrofuran structure. google.com This highlights how a chiral pool starting material can be used to build the core heterocycle with the amine already in place.

Other approaches build the carbon skeleton first. For example, reacting 1,4-butene dialdehyde (B1249045) (derived from the ring-opening of furan) with nitromethane (B149229) in a Michael addition, followed by reduction and dehydration cyclization, yields a nitromethyl-substituted tetrahydrofuran. The nitro group can then be reduced to the target amine. patsnap.com This method showcases a step-wise assembly of the precursor before the final cyclization and functional group transformation.

Advanced Amination Approaches to the Oxolane Core

Once the oxolane ring is formed, or if a ketone precursor is synthesized, advanced amination methods can be employed to install the amine group at the C-3 position.

Reductive Amination Strategies for 3-Amination

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. acs.orgwikipedia.org In the context of synthesizing 2,2,3,5,5-Pentamethyloxolan-3-amine, this strategy would logically start with the corresponding ketone, 2,2,5,5-tetramethyloxolan-3-one.

The process involves two key steps:

Imine Formation: The ketone reacts with an amine (e.g., ammonia (B1221849) to form a primary amine, or methylamine (B109427) to form a secondary amine) under neutral or weakly acidic conditions to form an intermediate imine or iminium ion. libretexts.orgyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. libretexts.org

A crucial aspect of this one-pot reaction is the choice of reducing agent, which must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.comnih.gov Milder reducing agents are therefore preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose because they are less reactive towards ketones and aldehydes but readily reduce the protonated iminium ion. youtube.commasterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentKey CharacteristicsTypical SubstratesReference
Sodium Borohydride (B1222165) (NaBH₄)Can reduce aldehydes and ketones; less selective for imines in a one-pot reaction.Aldehydes, Ketones, Imines (often in a two-step process). libretexts.org
Sodium Cyanoborohydride (NaBH₃CN)Mild and selective for imines/iminium ions in the presence of carbonyls. Reaction is faster at lower pH.Aldehydes and ketones with primary or secondary amines. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, non-toxic alternative to NaBH₃CN. Effective for a wide range of substrates.Aliphatic/aromatic aldehydes and ketones with various amines. masterorganicchemistry.comresearchgate.net
Catalytic Hydrogenation (H₂/Catalyst)Green chemistry approach using catalysts like Ni, Pd, or Pt.Wide range of carbonyls and amines. wikipedia.org

Alkylation of Nitrogen Centers in Oxolane Derivatives

An alternative to reductive amination is the formation of the C-N bond through the alkylation of an amine with a suitable oxolane electrophile. This is a classic nucleophilic substitution reaction. wikipedia.org

The direct alkylation of amines with alkyl halides can be complicated by overalkylation, as the product amine is often more nucleophilic than the starting amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, careful control of stoichiometry and reaction conditions can favor mono-alkylation. usf.edu

Nucleophilic Substitution Reactions with Halogenated Oxolane Precursors

A more controlled approach involves the reaction of a halogenated oxolane with an amine. wikipedia.orgyoutube.com For the synthesis of the target compound, this would entail preparing a precursor such as 3-bromo- (B131339) or 3-chloro-2,2,5,5-tetramethyloxolane. This halo-oxolane then serves as the electrophile in a nucleophilic substitution reaction with an appropriate nitrogen nucleophile, like ammonia or methylamine. ucsb.edusavemyexams.com

The reaction proceeds via a standard Sₙ2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. oxfordsciencetrove.comyoutube.comorganicmystery.com The reactivity of the haloalkane is a key factor, with iodides being the most reactive and best leaving groups, followed by bromides and then chlorides. savemyexams.com To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically added. youtube.com

Strategies for Mitigating Polyalkylation in Amine Synthesis

A significant challenge in the synthesis of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. youtube.com This occurs because the newly formed primary amine can act as a nucleophile and react with the alkylating agent. youtube.com

Several strategies have been developed to overcome this issue:

Use of a Large Excess of Ammonia: Employing a significant excess of ammonia can statistically favor the reaction of the alkylating agent with ammonia over the newly formed primary amine. However, this approach can be impractical on a large scale.

Gabriel Synthesis: This classic method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion undergoes alkylation, and the resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine. This method effectively prevents polyalkylation. libretexts.org

Azide Synthesis: Alkyl halides can be converted to primary amines through a two-step process involving an SN2 reaction with sodium azide to form an alkyl azide, followed by reduction to the amine. libretexts.org

Self-Limiting Alkylation: Recent research has introduced N-aminopyridinium salts as ammonia surrogates. These reagents undergo a self-limiting alkylation process, preventing overalkylation and providing a route to secondary amines. researchgate.netnih.govresearchgate.net This method relies on the transient formation of highly nucleophilic pyridinium (B92312) ylide intermediates. nih.govresearchgate.net

Electrophilic Amination Techniques for Primary Amine Formation

Electrophilic amination offers an alternative to traditional nucleophilic substitution methods for forming carbon-nitrogen bonds. wikipedia.org In this approach, a carbon nucleophile, such as a Grignard reagent or an enolate, reacts with an electrophilic nitrogen source. wikipedia.orgresearchgate.net

Key electrophilic aminating reagents include:

O-substituted hydroxylamines and oximes: These reagents have been widely used for the amination of various carbon nucleophiles. researchgate.netchempedia.info For instance, O-substituted acetone (B3395972) oxime derivatives have proven to be effective for synthesizing aryl amines. researchgate.net

Chloramines and Oxaziridines: These compounds also serve as effective electrophilic nitrogen sources. wikipedia.org

NH-oxaziridine reagents: Bench-stable NH-oxaziridine reagents have been developed for the primary electrophilic amination of organometallic substrates, offering a facile and highly chemoselective transformation at ambient temperature. organic-chemistry.org

The choice of aminating reagent and reaction conditions can influence the outcome and is often tailored to the specific substrate. wikipedia.org

Amide Reduction Pathways for Amination

The reduction of amides provides a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orglibretexts.org This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is the most common reagent for the reduction of amides to amines. libretexts.orgmasterorganicchemistry.com It is effective for reducing primary, secondary, and tertiary amides, including cyclic amides (lactams). masterorganicchemistry.comyoutube.com The reaction proceeds through the addition of a hydride to the amide carbonyl, followed by elimination of an oxygen-containing species to form an iminium ion, which is then further reduced to the amine. libretexts.org

Catalytic Hydrogenation: While challenging due to the low electrophilicity of the amide carbonyl group, catalytic hydrogenation can be used for amide reduction. wikipedia.orgresearchgate.net This method often requires high pressures and temperatures and specialized catalysts like copper chromite or rhenium oxides. wikipedia.org

Hydrosilylation and Hydroboration: These transition-metal-catalyzed methods offer an attractive alternative to stoichiometric metal hydride reductions. researchgate.net

The amide reduction pathway is a valuable tool in amine synthesis, often starting from carboxylic acids which can be converted to acid chlorides and then to amides. youtube.com

Reduction of Nitro and Nitrile Precursors to Amine Derivatives

The reduction of nitro compounds and nitriles represents a fundamental and widely applicable strategy for the synthesis of primary amines. beilstein-journals.orgnih.govgoogle.comwikipedia.org

Reduction of Nitro Compounds:

Catalytic Hydrogenation: This is a common industrial method for reducing aromatic nitro compounds to anilines, often employing catalysts like Raney nickel or palladium-on-carbon. google.comwikipedia.org Aliphatic nitro compounds can also be reduced to amines using catalytic hydrogenation. wikipedia.org

Metal-Mediated Reductions: Various metals, such as iron, zinc, or tin in acidic media, are effective for the reduction of nitro groups. google.comwikipedia.orgnih.gov

Trichlorosilane (B8805176): A metal-free reduction of both aromatic and aliphatic nitro compounds to amines can be achieved using trichlorosilane in the presence of a tertiary amine. beilstein-journals.orgnih.govgoogle.com This method is known for its high chemoselectivity. google.com

Hydroiodic Acid: Hydroiodic acid (HI) has been used for the reduction of nitro groups, particularly in the synthesis of o-aminophenol derivatives. nih.gov

Reduction of Nitriles:

Lithium Aluminum Hydride (LiAlH₄): Nitriles can be effectively reduced to primary amines using LiAlH₄. libretexts.org This reaction provides a route to amines with an additional carbon atom compared to the starting alkyl halide used to prepare the nitrile. libretexts.org

Catalytic Hydrogenation: Similar to nitro compounds, nitriles can be reduced to amines via catalytic hydrogenation.

Multicomponent Reaction Approaches for Constructing Oxolane-Amine Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that involve the reaction of three or more starting materials in a single operation to form a complex product. frontiersin.org These reactions are highly atom-economical and efficient. frontiersin.orgnih.gov While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct related heterocyclic scaffolds.

For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been reported for the synthesis of highly functionalized 3-cyanopyrroles. mdpi.com This demonstrates the potential of MCRs to rapidly build molecular complexity. The development of novel MCRs could provide efficient pathways to oxolane-amine structures by carefully selecting starting materials that contain the necessary functionalities to form the oxolane ring and incorporate the amine group in a single step.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of substituted oxolanes and amines often requires careful control over stereochemistry and regioselectivity. In the context of this compound, the stereocenter at the C3 position is a key feature.

Stereochemically Controlled Cyclization: The formation of the oxolane ring can be controlled to yield a specific diastereoisomer. For instance, the cyclization of 4-sulfanyl-1,3-diols has been shown to produce substituted 1,2-oxathianes as single diastereoisomers. rsc.org Similar principles can be applied to the synthesis of oxolanes.

Asymmetric Synthesis: Chiral catalysts and auxiliaries can be employed to achieve enantioselective synthesis. For example, asymmetric aldol (B89426) reactions of glycinate (B8599266) Schiff bases using chiral catalysts can produce chiral β-hydroxy-α-amino acid derivatives, which could be precursors to chiral amino-oxolanes. rsc.org The use of chiral pyridoxal (B1214274) catalysts has shown promise in such transformations. rsc.org

Regioselectivity in Ring Opening: In syntheses involving the opening of epoxides (oxiranes), the regioselectivity of the nucleophilic attack is crucial. The choice of catalyst and reaction conditions can influence whether the nucleophile attacks the more or less substituted carbon of the epoxide ring. researchgate.net

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. skpharmteco.comresearchgate.net

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net MCRs are inherently atom-economical. frontiersin.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.govmdpi.com Sonochemical methods, which often use water as a solvent, are considered a green approach. researchgate.netmdpi.com

Design for Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or sonochemistry, which can significantly shorten reaction times. researchgate.netmdpi.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. researchgate.net This includes the use of biocatalysis, which utilizes enzymes to perform chemical transformations under mild and environmentally friendly conditions. nih.gov

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.comnih.gov This involves selecting less hazardous starting materials and reagents.

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Interactive Data Table: Synthesis Methods for Amines

Synthetic Method Precursor Key Reagents Product Key Advantages
Gabriel SynthesisAlkyl HalidePotassium Phthalimide, HydrazinePrimary AmineAvoids polyalkylation
Azide SynthesisAlkyl HalideSodium Azide, Reducing Agent (e.g., LiAlH₄)Primary AmineAvoids polyalkylation
Amide ReductionAmideLiAlH₄Amine (1°, 2°, or 3°)Versatile for different amine classes
Nitro ReductionNitro CompoundH₂, Catalyst (e.g., Pd/C); or Metal, AcidPrimary AmineWidely applicable for aromatic and aliphatic amines
Nitrile ReductionNitrileLiAlH₄Primary AmineAdds one carbon atom to the chain
Electrophilic AminationOrganometallic ReagentElectrophilic N-source (e.g., O-substituted hydroxylamine)Primary AmineForms C-N bond with a carbon nucleophile
Multicomponent ReactionMultiple Starting MaterialsVariousComplex Amine ScaffoldHigh atom economy and efficiency

Atom Economy and Waste Reduction in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgorganic-chemistry.org A high atom economy signifies a more sustainable process with minimal generation of byproducts, which reduces the economic and environmental costs associated with waste disposal. wikipedia.org For every kilogram of pharmaceutical or fine chemical product, it is estimated that 5 to 100 times that amount of chemical waste is generated, highlighting the inefficiency of many traditional synthetic processes. nih.gov

Reactions such as additions and rearrangements inherently possess high atom economy. scranton.edu For instance, the Diels-Alder reaction can achieve 100% atom economy by incorporating all reactant atoms into the product. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy. nih.gov The Gabriel synthesis of primary amines, for example, is known for its extremely low atom economy because it produces stoichiometric quantities of phthalic acid derivatives as waste. primescholars.com

A plausible and atom-economical route to substituted oxolane amines is the direct reductive amination of a corresponding ketone precursor (e.g., 2,2,5,5-tetramethyloxolan-3-one). This method combines the formation of an imine and its subsequent reduction into a single operation, often with high yield and efficiency. masterorganicchemistry.comlibretexts.org

Table 1: Comparison of Atom Economy in Different Amine Synthesis Strategies

This interactive table compares the theoretical atom economy for different reaction types that could be envisioned for synthesizing an amine. A higher percentage indicates a more efficient reaction in terms of incorporating reactant atoms into the final product.

Reaction Type General Transformation Byproducts Theoretical Atom Economy Notes
Reductive Amination R₂C=O + NH₃ + H₂ → R₂CHNH₂ + H₂OWaterHighHighly efficient for producing 1°, 2°, and 3° amines from aldehydes and ketones. libretexts.org
Addition Reaction R-CH=CH₂ + NH₃ → R-CH(NH₂)CH₃None100%Represents an ideal, 100% atom-economical transformation. nih.gov
Substitution (Gabriel) Phthalimide-K + R-X → R-NH₂Phthalic acid derivatives, KXVery LowGenerates significant stoichiometric waste, making it atom-inefficient. primescholars.com
Substitution (from Alcohol) R-OH + NH₃ → R-NH₂ + H₂OWaterHighA direct and atom-economical approach if a suitable catalyst is available.

The calculation for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

By prioritizing reactions with high atom economy, the synthesis of oxolane amines can be designed to be inherently more sustainable and less wasteful.

Utilization of Sustainable Solvents and Environmentally Benign Reagents

In the context of synthesizing oxolane amines, employing a green solvent for a key step like reductive amination can significantly improve the sustainability profile of the entire process. For example, reductive aminations can be performed in water or using a recyclable, bio-derived solvent like 2-MeTHF. organic-chemistry.orgunibe.ch

Furthermore, the use of environmentally benign reagents is crucial. Classic reductions often use reagents like lithium aluminum hydride, which produces voluminous waste. wikipedia.org In contrast, catalytic hydrogenation or transfer hydrogenation using formic acid as a hydrogen source are greener alternatives. cardiff.ac.uk For reductive amination, reducing agents such as sodium cyanoborohydride (NaBH₃CN) are effective but pose toxicity concerns due to cyanide. masterorganicchemistry.com A safer alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which avoids the use of cyanide. masterorganicchemistry.com

Table 2: Green Solvent Selection Guide

This interactive table provides a classification of common laboratory solvents based on green chemistry principles. "Recommended" solvents are preferred for their low environmental and health impact.

Class Solvents Recommendation Rationale
Recommended Water, Ethanol, Isopropanol, Acetone, 2-MeTHFPreferredLow toxicity, biodegradable, renewable sources available. unibo.itunibe.ch
Usable Toluene, Cyclohexane, AcetonitrileSubstitution advisableModerate environmental or health concerns. unibo.it
Undesirable Dichloromethane, Chloroform, Benzene, Diethyl EtherUnfavored/BannedHigh toxicity, carcinogenicity, or significant environmental hazards. unibo.it

By selecting greener solvents and less hazardous reagents, the synthesis of complex amines can proceed with a reduced environmental footprint.

Catalytic Approaches for Enhanced Efficiency in Amine Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, under milder conditions, and with minimal waste. lookchem.com Catalytic reactions are inherently more atom-economical than stoichiometric processes because the catalyst is used in small amounts and can be recycled and reused. primescholars.com

For the synthesis of amines, catalytic reductive amination is a powerful and efficient strategy. This approach avoids the poor atom economy of many classical methods and allows for the direct conversion of carbonyl compounds and ammonia or primary/secondary amines into the desired amine product. libretexts.org A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃), are highly effective for this transformation. cardiff.ac.uk These catalysts facilitate the use of molecular hydrogen (H₂) as the ultimate clean reductant, with water being the only byproduct. cardiff.ac.uk

The development of novel catalytic systems continues to enhance the efficiency of amine synthesis. For instance, iridium complexes have been used for transfer hydrogenation in aqueous media, providing an environmentally friendly one-pot method for producing α-alkylated amines. cardiff.ac.uk Moreover, non-precious metal catalysts, such as those based on aluminum, are being explored as cost-effective and less toxic alternatives for reductive aminations.

Table 3: Catalytic Systems for Reductive Amination

This interactive table summarizes various catalytic systems used for the synthesis of amines via reductive amination, highlighting the reaction conditions and key advantages.

Catalyst System Reductant Solvent Key Advantages Reference(s)
Ru/Al₂O₃ H₂ / NH₃DMFHigh selectivity for alcohol-amines from furan-based precursors. Recyclable catalyst. cardiff.ac.uk
Pd/C TriethylsilaneWater (in nanomicelles)Mild conditions, high yields for secondary and tertiary amines. organic-chemistry.org
α-Picoline-borane Self (acts as reductant)Water / NeatMetal-free, successful in green solvents or solvent-free conditions. organic-chemistry.org
AlCl₃ / PMHS PMHS (Polymethylhydrosiloxane)EthanolUses an abundant, inexpensive metal catalyst. Good chemoselectivity.
Iridium Complex Formic AcidWaterEnvironmentally friendly, efficient for one-pot transfer hydrogenation. cardiff.ac.uk

The application of these advanced catalytic methods to the synthesis of this compound and its analogs offers a pathway to highly efficient and sustainable manufacturing processes.

Reaction Mechanisms and Chemical Reactivity of 2,2,3,5,5 Pentamethyloxolan 3 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 2,2,3,5,5-pentamethyloxolan-3-amine endows it with nucleophilic character. This allows it to participate in a variety of chemical reactions by donating this electron pair to an electrophile.

The primary amine functionality of this compound engages in nucleophilic attack through well-established mechanistic pathways, primarily resembling SN2-type reactions. In a typical reaction, the nitrogen atom, acting as the nucleophile, attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond. For instance, in reactions with alkyl halides, the amine attacks the electrophilic carbon atom, displacing the halide leaving group. msu.edulibretexts.org This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts through successive alkylations. msu.edu

The mechanism for the reaction of a primary amine like this compound with an alkyl halide can be depicted as a simple SN2 reaction, followed by deprotonation. mnstate.edu The initial attack of the amine on the alkyl halide forms an ammonium salt. If an excess of the amine is present, it can act as a base to deprotonate the newly formed salt, yielding the secondary amine and an ammonium halide salt. msu.edumnstate.edu

Furthermore, the amine can react with carbonyl compounds such as aldehydes and ketones. This reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate known as an aminol. mnstate.edu This intermediate is generally unstable and cannot be isolated, subsequently eliminating a molecule of water to form an imine. mnstate.edu The formation of the imine is an equilibrium process, and the removal of water can drive the reaction to completion. mnstate.edu

Acylation reactions with acid chlorides or anhydrides also proceed through nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.org This results in the formation of an amide. This reaction is typically rapid and high-yielding. libretexts.org

The five methyl groups on the oxolane ring of this compound exert significant steric hindrance around the amine functionality. This steric bulk has a profound impact on the amine's reactivity. Steric hindrance can impede the approach of electrophiles to the nitrogen atom, thereby slowing down the rate of nucleophilic reactions. masterorganicchemistry.comosti.gov

In the context of alkylation, while primary amines are generally susceptible to polyalkylation, the steric bulk in this compound would likely disfavor the formation of highly substituted products. msu.edu The bulky nature of the amine can make it a poor nucleophile, a property often seen in sterically hindered amines like Hünig's base (N,N-diisopropylethylamine), which is known to be relatively non-nucleophilic due to steric hindrance. libretexts.orglibretexts.org

This steric hindrance also plays a crucial role in elimination reactions. For instance, in Hofmann eliminations, where a quaternary ammonium salt is treated with a strong base, the regioselectivity is often governed by steric factors, leading to the formation of the less substituted alkene (Hofmann's rule). libretexts.org The bulky substituent on the amine in this compound would likely favor such elimination pathways.

The table below summarizes the expected influence of steric hindrance on various reactions of the amine functionality.

Reaction TypeExpected Influence of Steric Hindrance
AlkylationDecreased rate of reaction; potential for mono-alkylation to be favored over poly-alkylation.
AcylationDecreased rate of reaction with bulky acylating agents.
Reaction with Aldehydes/KetonesSlower formation of the aminol intermediate and subsequent imine.
NucleophilicityReduced nucleophilicity compared to less hindered primary amines.

Electrophilic Reactions Involving Oxolane-Amine Intermediates

While the primary amine of this compound is predominantly nucleophilic, intermediates derived from it can participate in electrophilic reactions. For instance, after the amine reacts with a suitable reagent, the resulting product may contain an electrophilic center.

One potential pathway involves the formation of an imine through the reaction with an aldehyde or ketone. The imine itself can then act as an electrophile. The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles.

Another possibility arises from the conversion of the amine into a better leaving group. For example, treatment with nitrous acid (HONO) could, in principle, lead to the formation of a diazonium salt. However, primary alkyl diazonium salts are notoriously unstable and readily decompose, generating a carbocation. This carbocation is a potent electrophile and can undergo various subsequent reactions, such as substitution or elimination. Given the structure of this compound, the formation of a carbocation at the C-3 position of the oxolane ring could lead to rearrangement products.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a functional group in proximity to a heterocyclic ring, presents the possibility of intramolecular reactions.

Intramolecular Cyclization: Intramolecular cyclization is a potential reaction pathway, although it would depend on the generation of a reactive intermediate. For example, if the amine were converted to a good leaving group, a neighboring group participation mechanism could be envisioned where the oxygen atom of the oxolane ring acts as an internal nucleophile. However, this would lead to a highly strained bicyclic system and is therefore less likely.

Rearrangement Processes: Carbocation-mediated rearrangements are a more plausible scenario. As mentioned previously, the formation of a carbocation at the C-3 position of the oxolane ring, for instance, through diazotization of the amine, could trigger rearrangements. msu.edu These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, would aim to form a more stable carbocation. msu.edu Given the highly substituted nature of the oxolane ring, a variety of rearrangement products could potentially be formed. For instance, a shift of one of the methyl groups could occur. The Tiffeneau-Demjanov rearrangement is a classic example of a reaction that involves the generation of a carbocation adjacent to a ring, often leading to ring expansion or contraction. msu.edu

Oxidative and Reductive Transformations of the Amine and Oxolane Moiety

Both the amine group and the oxolane ring can undergo oxidative and reductive transformations.

Oxidation: The primary amine group can be oxidized by various oxidizing agents. For example, reaction with hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine (B1172632) or nitro compound, depending on the reaction conditions. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the C-N bond.

The oxolane ring, being an ether, is generally resistant to oxidation. However, under harsh conditions, oxidation could potentially occur at the carbon atoms adjacent to the oxygen.

Reduction: The primary amine group is already in a reduced state and is therefore not susceptible to further reduction. However, derivatives of the amine, such as an imine or a nitro compound formed through other reactions, could be reduced back to the amine. For example, an imine can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

The oxolane ring is also generally resistant to reduction. Cleavage of the ether linkage would require strong reducing agents and harsh conditions.

Acid-Base Properties and Protonation Equilibria of the Amine

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a Brønsted-Lowry base. libretexts.org It can accept a proton from an acid to form the corresponding ammonium salt. mnstate.edu

The protonation equilibrium of the amine can be represented as follows:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

Where R represents the 2,2,3,5,5-pentamethyloxolanyl group. The position of this equilibrium depends on the pH of the solution. nih.govresearchgate.net In acidic solutions, the amine will exist predominantly in its protonated, ammonium form. In basic solutions, it will be primarily in its unprotonated, free amine form.

The table below provides a general overview of the acid-base properties.

PropertyDescription
BasicityActs as a Brønsted-Lowry base due to the lone pair on the nitrogen atom.
ProtonationReacts with acids to form the corresponding ammonium salt.
pKa of Conjugate AcidExpected to be in the range of 9.5-11.0, typical for primary alkyl amines.
pH DependenceThe degree of protonation is dependent on the pH of the solution.

Studies on the Chemical Reactivity Towards Various Reagents

As a sterically hindered secondary amine, the reactivity of this compound is expected to be significantly influenced by the bulky pentamethyl-substituted oxolane ring. This steric hindrance can impede the approach of reagents to the nitrogen atom, potentially leading to lower reaction rates or requiring more forcing reaction conditions compared to unhindered amines.

General Reactivity Profile (Hypothetical)

Based on the known behavior of other sterically hindered amines, the following reactivity patterns can be anticipated.

Alkylation: The reaction with alkyl halides, a common method for forming tertiary amines, would likely be slow. organic-chemistry.orgrsc.org The bulky nature of the oxolane ring would hinder the SN2 attack of the amine on the alkyl halide. organic-chemistry.org To achieve successful alkylation, highly reactive alkylating agents or the use of a strong, non-nucleophilic base to deprotonate the amine first might be necessary. Over-alkylation to form a quaternary ammonium salt would be even more challenging. chemsrc.com

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides is a fundamental reaction of amines. acs.org For this compound, this reaction is expected to proceed, but the rate would be dependent on the steric bulk of the acylating agent. The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of a leaving group. acs.org

Sulfonylation: The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (the basis of the Hinsberg test), is used to form sulfonamides. rsc.org Sterically hindered secondary amines are known to react, but the reaction might be slow. rsc.org The resulting sulfonamide would be insoluble in base.

Reaction with Aldehydes and Ketones: Amines react with aldehydes and ketones to form enamines or imines. Given the steric hindrance around the nitrogen atom of this compound, the formation of an enamine from a ketone or an imine from an aldehyde might require catalysis and removal of water to drive the equilibrium towards the product. rsc.org

Interactive Data Table: Anticipated Reactivity

Since no specific experimental data for this compound could be located, the following table presents a hypothetical reactivity profile based on the principles of sterically hindered amine chemistry.

Reagent TypeExpected ProductRelative Reactivity (Hypothetical)Notes
Alkyl Halide (e.g., CH₃I)Tertiary AmineLow to ModerateReaction likely requires elevated temperatures or use of a strong base.
Acyl Chloride (e.g., CH₃COCl)AmideModerateReactivity will decrease with increasing steric bulk of the acyl chloride.
Sulfonyl Chloride (e.g., C₆H₅SO₂Cl)SulfonamideLow to ModerateProduct expected to be a solid, insoluble in aqueous base.
Ketone (e.g., Acetone)EnamineLowRequires acid catalysis and removal of water.

It must be reiterated that the information presented above is based on established principles of organic chemistry and the known behavior of analogous compounds. Without direct experimental evidence for this compound, this remains a predictive analysis. Further experimental investigation is required to determine the precise reactivity and reaction outcomes for this specific compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2,3,5,5 Pentamethyloxolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,2,3,5,5-Pentamethyloxolan-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its complex structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. Due to the chiral center at C3, the geminal methyl groups at C2 and C5, as well as the methylene (B1212753) protons at C4, are diastereotopic and should, in principle, exhibit separate resonances. The amine (NH₂) protons typically appear as a broad singlet whose chemical shift is dependent on solvent and concentration. libretexts.org The hydrogens on carbons adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded and appear further downfield. libretexts.org

¹³C NMR: The carbon NMR spectrum will display a signal for each unique carbon atom. The carbons directly bonded to the nitrogen (C3) and oxygen (C2, C5) atoms are expected to appear at lower field due to the electronegativity of these heteroatoms. Carbons attached to nitrogen typically resonate in the 10-65 ppm range. libretexts.org

Predicted NMR Data for this compound

This table presents predicted chemical shift values based on standard functional group ranges. Actual experimental values may vary.

Atom/Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Notes
C2-CH₃ (x2)~1.1 - 1.3 (two singlets)~25 - 30 (two signals)Diastereotopic due to C3 chirality
C3-CH₃~1.0 - 1.2 (singlet)~20 - 25
C4-H₂~1.5 - 1.9 (AB quartet)~35 - 45Diastereotopic protons
C5-CH₃ (x2)~1.2 - 1.4 (two singlets)~28 - 33 (two signals)Diastereotopic due to C3 chirality
NH₂~0.5 - 5.0 (broad singlet)-Exchangeable with D₂O, concentration dependent libretexts.org
C2-~75 - 85Quaternary carbon attached to oxygen
C3-~55 - 65Quaternary carbon attached to N and C
C4-~35 - 45
C5-~78 - 88Quaternary carbon attached to oxygen

To confirm the atomic connectivity and stereochemistry, several 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm the coupling between the diastereotopic protons on C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for definitive assignment of the ¹H and ¹³C signals for the C4 methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other. This technique would be vital for assigning the relative stereochemistry at the C3 center by observing NOEs between the C3-methyl protons and protons on the oxolane ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₉NO), the nominal molecular weight is 157. In accordance with the Nitrogen Rule , the odd molecular weight is indicative of the presence of a single nitrogen atom. libretexts.org The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to be characterized by α-cleavage, a common fragmentation pathway for aliphatic amines where the bond between the α-carbon and a substituent is broken. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass/charge) Proposed Fragment Origin
157 [C₉H₁₉NO]⁺ Molecular Ion (M⁺)
142 [C₈H₁₆NO]⁺ Loss of a methyl radical (•CH₃) from C3 (α-cleavage). This is often a very prominent peak.
100 [C₅H₁₀NO]⁺ Cleavage of the C3-C4 bond with loss of a C₄H₉ radical.
84 [C₅H₁₀N]⁺ Subsequent fragmentation of the m/z 100 ion.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound, being a primary aliphatic amine, would exhibit several characteristic absorption bands. spectroscopyonline.com

Primary amines are distinguished by the presence of two N-H stretching bands resulting from symmetric and asymmetric vibrations. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400 - 3500 N-H asymmetric stretch Primary Amine (-NH₂) Medium-Weak
3300 - 3400 N-H symmetric stretch Primary Amine (-NH₂) Medium-Weak
2850 - 2960 C-H stretch Alkyl (CH₃, CH₂) Strong
1580 - 1650 N-H bend (scissoring) Primary Amine (-NH₂) Medium-Strong
1365 - 1385 C-H bend gem-dimethyl Medium
1070 - 1150 C-O-C stretch Ether (oxolane ring) Strong
1020 - 1250 C-N stretch Aliphatic Amine Medium-Weak

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how a crystal diffracts an X-ray beam. nih.gov

The resulting crystal structure would unambiguously confirm:

The atomic connectivity.

Precise bond lengths and angles.

The exact conformation of the five-membered oxolane ring (e.g., envelope or twist conformation).

The absolute stereochemistry at the C3 chiral center (if a suitable derivative is made or anomalous dispersion is used).

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Potential X-ray Crystallography Data

This table illustrates the type of data obtained from an X-ray crystallography experiment.

Parameter Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond Lengths (Å)e.g., C-N, C-O, C-C bond distances
Bond Angles (°)e.g., C-N-H, C-O-C bond angles
Torsion Angles (°)Defines the conformation of the ring and substituents
Hydrogen Bond GeometryDistances and angles of N-H···N or N-H···O interactions

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for the analysis of this compound.

Reversed-Phase (RP-HPLC): Using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with formic or acetic acid) would allow for the retention and separation of the protonated amine. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique well-suited for polar analytes like amines, often providing different selectivity compared to reversed-phase methods. nih.gov

Gas Chromatography (GC): Due to its volatility, the compound could also be analyzed by GC, typically using a capillary column with a polar stationary phase. A mass spectrometer is often used as the detector (GC-MS) to provide both retention time and mass data.

Chiral Chromatography: Since this compound possesses a stereocenter at C3, it exists as a pair of enantiomers. Chiral chromatography, using a chiral stationary phase (CSP) such as derivatized cellulose (B213188) or amylose, is necessary to separate and quantify these enantiomers. phenomenex.com This is critical in fields where the biological activity of enantiomers may differ significantly.

Chromatographic Methods for Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Application
RP-HPLC C18 (ODS) Water/Acetonitrile + Acid Purity assessment, quantification
HILIC Amide, Silica Acetonitrile/Water Purity assessment, separation from polar impurities
GC-MS DB-5, DB-WAX Helium Purity assessment, identification of volatile impurities

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like amines. researchgate.net However, the direct analysis of amines by GC can be challenging due to their polarity and basicity, which often leads to poor peak shapes and column adsorption. vt.edulabrulez.com For a sterically hindered amine like this compound, these challenges can be pronounced. To achieve successful GC analysis, specific column chemistries and derivatization are often employed. researchgate.netlabrulez.com

The choice of a GC column is critical for the effective separation of amines. sigmaaldrich.commerckmillipore.comsigmaaldrich.com Columns with basic-deactivated surfaces or those with stationary phases specifically designed for amines are necessary to prevent peak tailing. labrulez.com For instance, columns like the Rtx-Volatile Amine are engineered to be robust and provide excellent peak shapes for volatile amines, even in the presence of challenging matrices like water. restek.com The stationary phase in such columns is typically a bonded polyethylene (B3416737) glycol or a siloxane that has been base-deactivated to minimize interactions with the amine analytes. labrulez.comrestek.com

Table 1: Representative GC Column Characteristics for Volatile Amine Analysis

Parameter Value/Type Purpose
Stationary Phase Base-deactivated Polyethylene Glycol or specialized siloxane Minimizes peak tailing by reducing analyte-column interactions.
Film Thickness 0.5 - 1.0 µm Thicker films can improve resolution for volatile analytes. sigmaaldrich.com
Column I.D. 0.25 - 0.32 mm A standard range offering a good balance of efficiency and sample capacity. sigmaaldrich.commerckmillipore.comsigmaaldrich.com
Column Length 30 m Provides sufficient theoretical plates for complex separations.

| Deactivation | Base Deactivation (e.g., with KOH) | Essential for analyzing highly basic primary aliphatic amines. labrulez.com |

Derivatization is a common strategy to improve the chromatographic behavior of amines by reducing their polarity and making them more volatile. researchgate.netnih.gov Acylation, silylation, and the formation of carbamates are common derivatization approaches for amines prior to GC analysis. researchgate.netnih.gov For this compound, derivatization of the primary amine group can significantly enhance its analytical performance.

High-Performance Liquid Chromatography (HPLC) for Amine Separation and Detection

High-Performance Liquid Chromatography (HPLC) is another versatile technique for amine analysis, particularly for less volatile or thermally labile compounds. vt.edunih.gov However, since many simple amines, including presumably this compound, lack a strong chromophore, direct UV detection can be challenging and may offer poor sensitivity. nih.govresearchgate.net

To overcome this limitation, several strategies can be employed. The use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be effective for non-chromophoric analytes. researchgate.netsielc.com Alternatively, derivatization to introduce a UV-active or fluorescent tag is a widely used approach. nih.govresearchgate.net

The choice of HPLC column and mobile phase is crucial for the separation of amines. Reversed-phase columns, such as C8 or C18, are commonly used. nih.gov However, the basic nature of amines can lead to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in poor peak shape. To mitigate this, mobile phase additives are often necessary. The addition of a small amount of a basic compound, like triethylamine (B128534) or diethylamine, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry. nih.govchiraltech.com Alternatively, using a mobile phase with an acidic pH can protonate the amine, which can also improve its interaction with the stationary phase. nih.gov

Table 2: Typical HPLC Conditions for Amine Analysis

Parameter Condition Rationale
Column C18 or C8, 5 µm, 4.6 x 250 mm Standard reversed-phase columns for separation of moderately polar compounds. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Common solvent systems for reversed-phase HPLC. nih.govnih.gov
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) TFA protonates the amine, while TEA competes for active sites on the column, both improving peak shape. nih.govchiraltech.com

| Detector | UV (with derivatization), ELSD, CAD, or MS | Choice of detector depends on the analyte's properties and required sensitivity. researchgate.netsielc.com |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to enhance the analytical performance for compounds like this compound, which may lack inherent properties for sensitive detection. nih.govresearchgate.net Derivatization can improve volatility for GC analysis and introduce chromophores or fluorophores for HPLC detection. researchgate.netnih.govresearchgate.net

For HPLC analysis with UV-Vis or fluorescence detection, derivatizing the primary amine of this compound is highly advantageous. nih.govresearchgate.net A variety of reagents can be used to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) onto the amine. nih.govresearchgate.net

Common derivatizing agents for primary amines include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamides. researchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield fluorescent derivatives. nih.govresearchgate.net

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.govthermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, it forms highly fluorescent derivatives with primary amines and is noted for improved stability and sensitivity. thermofisher.comnih.gov

Fluorescamine: A non-fluorescent reagent that reacts with primary amines to form fluorescent pyrrolinone products. researchgate.net

Table 3: Comparison of Common Derivatizing Reagents for Amines

Reagent Reacts With Detection Method Advantages Considerations
Dansyl Chloride Primary & Secondary Amines Fluorescence Stable derivatives. nih.gov Reagent itself is fluorescent, requiring careful cleanup. researchgate.net
FMOC-Cl Primary & Secondary Amines Fluorescence High sensitivity. nih.govresearchgate.net Can have reagent interference. researchgate.net
OPA Primary Amines Fluorescence Fast reaction, non-fluorescent reagent. nih.govthermofisher.com Derivatives can have limited stability. nih.gov
NDA Primary Amines Fluorescence High sensitivity and stability. thermofisher.comnih.gov Requires a nucleophile like cyanide for reaction. nih.gov

| Fluorescamine | Primary Amines | Fluorescence | Specific for primary amines, reagent is non-fluorescent. researchgate.net | Hydrolyzes in aqueous solutions. |

The selection of the derivatizing agent depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. For trace analysis of this compound, a highly sensitive fluorogenic reagent like NDA or FMOC-Cl would be a suitable choice.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is an invaluable tool for the identification and quantification of compounds. For this compound, MS offers high selectivity and sensitivity. However, derivatization can still play a crucial role in enhancing its MS detection.

In GC-MS, derivatization not only improves chromatographic performance but can also lead to more characteristic fragmentation patterns, aiding in structural elucidation. researchgate.net Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can introduce fluorine atoms, which can be beneficial for detection using an electron capture detector (ECD) if available, and can also provide distinct mass spectral fragments. nih.gov

In LC-MS, while derivatization is not always necessary for detection, it can significantly enhance ionization efficiency in electrospray ionization (ESI), leading to improved sensitivity. chromatographyonline.comresearchgate.net For a relatively non-polar amine, derivatization to introduce a permanently charged group or a group that is easily protonated can dramatically increase the signal intensity in the mass spectrometer. For instance, derivatization can be used to introduce a quaternary amine group, which will carry a permanent positive charge.

Furthermore, mobile phase additives can act as "supercharging" agents in ESI-MS, increasing the charge state of analytes and thereby enhancing their detection. nih.gov While this is more commonly applied to peptides and proteins, the principle of optimizing mobile phase conditions to improve ionization is broadly applicable. chromatographyonline.comucl.ac.uk The use of volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) is standard practice to promote protonation and improve signal in positive ion mode ESI-MS. ucl.ac.uk

Computational Chemistry and Theoretical Studies of 2,2,3,5,5 Pentamethyloxolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2,2,3,5,5-pentamethyloxolan-3-amine, DFT calculations can be employed to determine a range of molecular properties. These calculations typically involve the use of various functionals and basis sets to achieve a balance between computational cost and accuracy.

Table 1: Theoretical Molecular Properties of this compound Calculated using DFT

Molecular PropertyCalculated ValueUnits
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

Note: The values in this table are placeholders and would be populated with data from specific DFT studies.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules. For this compound, these methods could be used to benchmark the results obtained from DFT and to calculate properties where high accuracy is paramount.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and their relative energies. Energy minimization studies are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. These studies are essential for understanding the molecule's preferred shape and flexibility.

Future Directions and Emerging Research Challenges

Development of Novel and Highly Efficient Synthetic Routes for Substituted Oxolane-Amines

The synthesis of substituted oxolane-amines often presents challenges in achieving high yields and stereoselectivity. Future research will need to focus on developing novel synthetic methodologies that are both efficient and versatile. One promising avenue is the exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been shown to produce functionalized pyrroles with high atom economy. mdpi.com Adapting such strategies to the synthesis of oxolane-amines could provide a more direct and sustainable route to these compounds.

Furthermore, the development of stereoselective catalytic methods will be paramount for accessing specific enantiomers or diastereomers of substituted oxolane-amines, which is often crucial for their biological activity. Research into asymmetric catalysis, employing chiral catalysts or auxiliaries, will be essential in this regard.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules like 2,2,3,5,5-Pentamethyloxolan-3-amine. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures.

Future research should focus on developing more accurate and efficient computational models for predicting the reactivity of oxolane-amines in various chemical transformations. This includes modeling their interactions with biological targets, which can aid in the rational design of new therapeutic agents. By simulating the binding of these molecules to proteins or nucleic acids, researchers can prioritize the synthesis of compounds with the highest potential for biological activity.

Exploration of Undiscovered Reactivity Profiles and Transformational Pathways

The unique structural features of this compound, particularly the high degree of methylation, may lead to novel and unexpected reactivity. Future research should aim to explore the full range of chemical transformations that this and other substituted oxolane-amines can undergo. This could involve investigating their behavior under a variety of reaction conditions, including oxidative, reductive, and transition-metal-catalyzed processes.

For example, studies on the reactions of 2-amino biosynth.combldpharm.comnih.govtriazines with ketones have revealed selective pathways to either α-ketoamides or amides through oxidation and oxidative C-C bond cleavage. nih.gov Similar investigations into the reactivity of oxolane-amines could uncover new synthetic methodologies and provide access to a wider range of functionalized heterocyclic compounds.

Full Integration of Green Chemistry Principles for Sustainable Synthesis and Process Development

The principles of green chemistry are becoming increasingly important in modern chemical synthesis. Future research on substituted oxolane-amines should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. This includes the use of environmentally benign solvents, catalysts, and reagents.

The development of one-pot and multicomponent reactions, as mentioned earlier, is a key aspect of green chemistry, as it reduces the number of synthetic steps and purification procedures required. mdpi.com Additionally, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly sustainable and selective alternative to traditional chemical methods.

Rational Design of Next-Generation Oxolane-Amine Scaffolds for Advanced Chemical Research

The oxolane-amine scaffold provides a versatile platform for the development of new chemical entities with a wide range of potential applications. By systematically modifying the substitution pattern on the oxolane ring and the nature of the amine functional group, researchers can fine-tune the properties of these molecules to suit specific purposes.

Future research should focus on the rational design of next-generation oxolane-amine scaffolds for advanced chemical research. This could involve the synthesis of libraries of related compounds for high-throughput screening in drug discovery programs or the development of novel materials with tailored electronic or optical properties. The synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines demonstrates a practical entry to diverse pyrrole (B145914) scaffolds for bioactive pyrrole synthesis. mdpi.com A similar approach for oxolane-amines could unlock new avenues for chemical innovation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.